2-Phenyl-2-(piperazin-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-(piperazin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C12H18N2O. It features a piperazine ring attached to a phenyl group and an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 1,2-diamine derivatives with sulfonium salts. For example, the cyclization of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve the alkylation of piperazine-N-monocarboxylic acid with 2-(2-haloethoxy)-ethanol under decarboxylation conditions. This process can be further optimized by converting the product into its dihydrohalogenated salt with a haloid acid .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(piperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and sulfonium salts are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperazines, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Phenyl-2-(piperazin-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol involves its interaction with various molecular targets. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. This interaction can lead to various pharmacological effects, depending on the specific receptor and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-(1-piperidinyl)ethanol: Similar structure but with a piperidine ring instead of a piperazine ring.
2-(2-(piperazin-1-yl)ethoxy)ethanol: Contains an ethoxy group instead of a phenyl group.
Uniqueness
2-Phenyl-2-(piperazin-1-yl)ethan-1-ol is unique due to its specific combination of a phenyl group, piperazine ring, and ethanol moiety. This unique structure allows for specific interactions with biological targets, making it a valuable compound in pharmaceutical research .
Properties
IUPAC Name |
2-phenyl-2-piperazin-1-ylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-10-12(11-4-2-1-3-5-11)14-8-6-13-7-9-14/h1-5,12-13,15H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPBQCJPEHLWEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179067-18-5 |
Source
|
Record name | 2-phenyl-2-(piperazin-1-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.